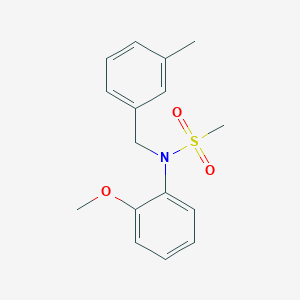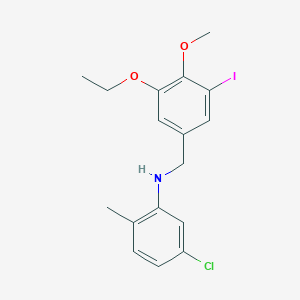![molecular formula C18H19N3O4S B4774508 N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4774508.png)
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide, also known as LY294002, is a potent and specific inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are enzymes that play a crucial role in cell signaling pathways, including cell growth, survival, and metabolism. Therefore, LY294002 has been extensively used in scientific research to investigate the function of PI3Ks and their downstream signaling pathways.
Wirkmechanismus
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide inhibits the activity of PI3Ks by binding to the ATP-binding site of the enzyme. This prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a crucial step in the activation of downstream signaling pathways. N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide specifically inhibits class I PI3Ks, which are the most commonly studied isoforms of PI3Ks.
Biochemical and Physiological Effects:
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cell lines. N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has also been shown to inhibit angiogenesis and inflammation. In addition, N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to inhibit glucose uptake and glycogen synthesis in skeletal muscle cells, which suggests a role for PI3Ks in glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is a potent and specific inhibitor of PI3Ks, which allows for the investigation of the function of PI3Ks and their downstream signaling pathways. N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide is also commercially available, which makes it easily accessible to researchers. However, there are also limitations to the use of N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Furthermore, N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has a short half-life, which can limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide in scientific research. One direction is the investigation of the role of PI3Ks in various diseases, including cancer, diabetes, and cardiovascular diseases. Another direction is the development of more potent and specific inhibitors of PI3Ks, which can overcome the limitations of N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide. Furthermore, the use of N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide in combination with other inhibitors or chemotherapeutic agents may enhance its effectiveness in cancer treatment. Finally, the investigation of the off-target effects of N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide on other enzymes may provide insights into the function of these enzymes and their role in disease.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has been widely used in scientific research to investigate the function of PI3Ks and their downstream signaling pathways. It has been shown to inhibit the phosphorylation of Akt, a downstream target of PI3Ks, and to induce apoptosis in various cancer cell lines. N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has also been used to study the role of PI3Ks in insulin signaling and glucose metabolism. Furthermore, N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has been used to investigate the function of PI3Ks in various physiological processes, including angiogenesis, inflammation, and immune responses.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-18(13-11-16(25-20-13)17-4-2-10-26-17)19-12-14(15-3-1-7-24-15)21-5-8-23-9-6-21/h1-4,7,10-11,14H,5-6,8-9,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTHBTWXSYTYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-formyl-2-methoxyphenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4774430.png)
![N-[2-(tert-butylthio)ethyl]-2-(methylthio)benzamide](/img/structure/B4774437.png)
![5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4774458.png)

![N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B4774463.png)
![3-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4774465.png)

![2-{[(2,6-dichlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4774482.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4774485.png)
![methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate](/img/structure/B4774488.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4774493.png)
![2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4774494.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4774500.png)
![5-(difluoromethyl)-4-({4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4774515.png)